(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C8H13IN2O and a molecular weight of 280.11 g/mol . This compound is characterized by the presence of an iodine atom, an isobutyl group, and a pyrazole ring, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of (4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol typically involves the reaction of appropriate precursors under specific conditionsThe reaction conditions often require the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of a deiodinated product.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and pyrazole ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol can be compared with other pyrazole derivatives, such as:
(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)methanol: Similar structure but with the iodine atom at a different position.
(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)ethanol: Similar structure but with an ethanol moiety instead of methanol.
(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)amine: Similar structure but with an amino group instead of methanol.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which can influence its reactivity and applications .
Properties
IUPAC Name |
[4-iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,6,12H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYXKFFKNKGSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)I)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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